molecular formula C9H6N2O2 B12956182 3,6-Dihydroxy-4-methylbenzene-1,2-dicarbonitrile CAS No. 100756-77-2

3,6-Dihydroxy-4-methylbenzene-1,2-dicarbonitrile

Cat. No.: B12956182
CAS No.: 100756-77-2
M. Wt: 174.16 g/mol
InChI Key: OFPCKWNMAHPPFV-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-4-methylphthalonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dihydroxy-4-methylphthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,6-dihydroxyphthalonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3,6-Dihydroxy-4-methylphthalonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-4-methylphthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

3,6-Dihydroxy-4-methylphthalonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-4-methylphthalonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydroxyphthalonitrile
  • 4-Methylphthalonitrile
  • 2,3-Dicyanohydroquinone

Uniqueness

3,6-Dihydroxy-4-methylphthalonitrile is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical properties. Compared to 3,6-Dihydroxyphthalonitrile, the methyl group in 3,6-Dihydroxy-4-methylphthalonitrile can influence its reactivity and solubility. Additionally, the combination of functional groups allows for a broader range of chemical modifications and applications.

Properties

CAS No.

100756-77-2

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3,6-dihydroxy-4-methylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O2/c1-5-2-8(12)6(3-10)7(4-11)9(5)13/h2,12-13H,1H3

InChI Key

OFPCKWNMAHPPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C#N)C#N)O

Origin of Product

United States

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